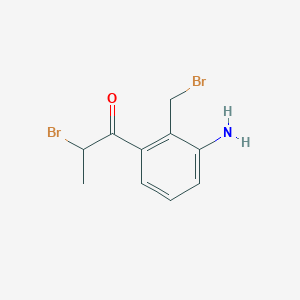
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a methylated compound.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and amino groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with chlorine atoms instead of bromine.
1-(3-Amino-2-(methyl)phenyl)-2-methylpropan-1-one: Similar structure but with methyl groups instead of bromine.
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups, which provide distinct reactivity and potential for diverse applications. The bromine atoms offer opportunities for further functionalization through substitution reactions, making this compound versatile in synthetic chemistry.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3 |
InChI Key |
LDXWDMKQAWOIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















